4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a cyano group, and a prop-2-ynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclocondensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the benzothiazole derivative with a propargyl halide under basic conditions.
Cyano Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. The cyano group and prop-2-ynyl substituent can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
4-cyano-N-(4-methyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the prop-2-ynyl group.
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the cyano group.
Uniqueness
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both the cyano group and the prop-2-ynyl substituent, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h1,4-10H,11H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQNNSKXLQGREV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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